{N}-[(5{Z})-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4{H})-ylidene]-2,1,3-benzoxadiazol-5-amine
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Overview
Description
{N}-[(5{Z})-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4{H})-ylidene]-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-[(5{Z})-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4{H})-ylidene]-2,1,3-benzoxadiazol-5-amine typically involves multi-step organic reactions. The starting materials often include substituted benzoxadiazoles and amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while reduction may produce benzoxadiazole amines.
Scientific Research Applications
Chemistry
In chemistry, {N}-[(5{Z})-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4{H})-ylidene]-2,1,3-benzoxadiazol-5-amine is used as a building block for the synthesis of more complex molecules. It is also studied for its unique chemical properties and reactivity.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It could be used in the development of new drugs or as a probe in biochemical assays.
Medicine
The medicinal applications of this compound may include its use as a therapeutic agent. It could be explored for its potential to treat various diseases, depending on its biological activity and mechanism of action.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and other products.
Mechanism of Action
The mechanism of action of {N}-[(5{Z})-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4{H})-ylidene]-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole: A simpler compound with similar structural features.
Benzoxazole: Another related compound with a different heterocyclic structure.
Benzimidazole: A compound with a similar nitrogen-containing ring structure.
Uniqueness
{N}-[(5{Z})-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4{H})-ylidene]-2,1,3-benzoxadiazol-5-amine is unique due to its specific substitution pattern and the presence of multiple benzoxadiazole rings. This structural complexity may confer unique chemical and biological properties, distinguishing it from other related compounds.
Properties
Molecular Formula |
C12H11ClN6O2 |
---|---|
Molecular Weight |
306.71 g/mol |
IUPAC Name |
5-(2,1,3-benzoxadiazol-5-ylimino)-6,7-dihydro-4H-2,1,3-benzoxadiazol-6-amine;hydrochloride |
InChI |
InChI=1S/C12H10N6O2.ClH/c13-7-4-11-12(18-20-17-11)5-9(7)14-6-1-2-8-10(3-6)16-19-15-8;/h1-3,7H,4-5,13H2;1H |
InChI Key |
ZMWZTNAKTDOIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NC2=CC3=NON=C3C=C2)CC4=NON=C41)N.Cl |
Origin of Product |
United States |
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